N-hexyl-3,5-dimethoxybenzamide
Description
N-Hexyl-3,5-dimethoxybenzamide is a benzamide derivative characterized by a hexyl chain attached to the nitrogen atom of the amide group and two methoxy substituents at the 3- and 5-positions of the benzene ring. This compound is structurally related to other benzamides, which are widely used as intermediates in pharmaceutical synthesis due to their versatility in drug design and biological activity modulation .
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
N-hexyl-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C15H23NO3/c1-4-5-6-7-8-16-15(17)12-9-13(18-2)11-14(10-12)19-3/h9-11H,4-8H2,1-3H3,(H,16,17) |
InChI Key |
ZCZITHNAXKBPQW-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)C1=CC(=CC(=C1)OC)OC |
Canonical SMILES |
CCCCCCNC(=O)C1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- 3,5-Dimethoxy substituents : Enhance electron-donating properties and influence solubility.
Synthesis :
N-Hexyl-3,5-dimethoxybenzamide can be synthesized via a two-step process:
Conversion of 3,5-dimethoxybenzoic acid to its acyl chloride using thionyl chloride.
Reaction of the acyl chloride with hexylamine to form the amide bond .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares this compound with key analogues, highlighting structural differences and their implications:
Physicochemical Properties
- Solubility : The hexyl chain in this compound reduces water solubility compared to unsubstituted 3,5-dimethoxybenzamide but improves compatibility with organic solvents .
- Melting Points : Bulky N-substituents (e.g., cyclohexyl in N,N-dicyclohexyl derivatives) increase melting points due to crystallinity, as seen in related benzamides .
Research Findings and Key Insights
- Steric Effects : Larger N-alkyl groups (e.g., hexyl) can hinder reactions like Birch reduction, as observed in substituted trimethoxybenzamides .
- Crystallinity : N-Aryl derivatives (e.g., N-(3,5-dimethoxyphenyl)benzamide) form stable crystals, enabling structural analysis via X-ray diffraction .
- Safety Profile : 3,5-Dimethoxybenzamide derivatives generally exhibit moderate toxicity (e.g., R22: harmful if swallowed) and require careful handling .
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